molecular formula C18H19NO5S B5892379 methyl 2-(2,3-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-(2,3-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5892379
M. Wt: 361.4 g/mol
InChI Key: GPGKTXHQWDHENU-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzoyl chloride with an appropriate amine to form the benzamido intermediate. This intermediate is then subjected to cyclization with a thiophene precursor under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, thiophene derivatives, including this compound, are studied for their potential as enzyme inhibitors and antimicrobial agents. They exhibit promising activity against various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Thiophene derivatives have shown activity as anti-inflammatory, anticancer, and antiviral agents .

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes .

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,3-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the cyclopenta[b]thiophene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-22-12-8-4-7-11(15(12)23-2)16(20)19-17-14(18(21)24-3)10-6-5-9-13(10)25-17/h4,7-8H,5-6,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGKTXHQWDHENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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